

An In-depth Technical Guide to 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Aminomethyl)-5-methylpyrazine

Cat. No.: B143856

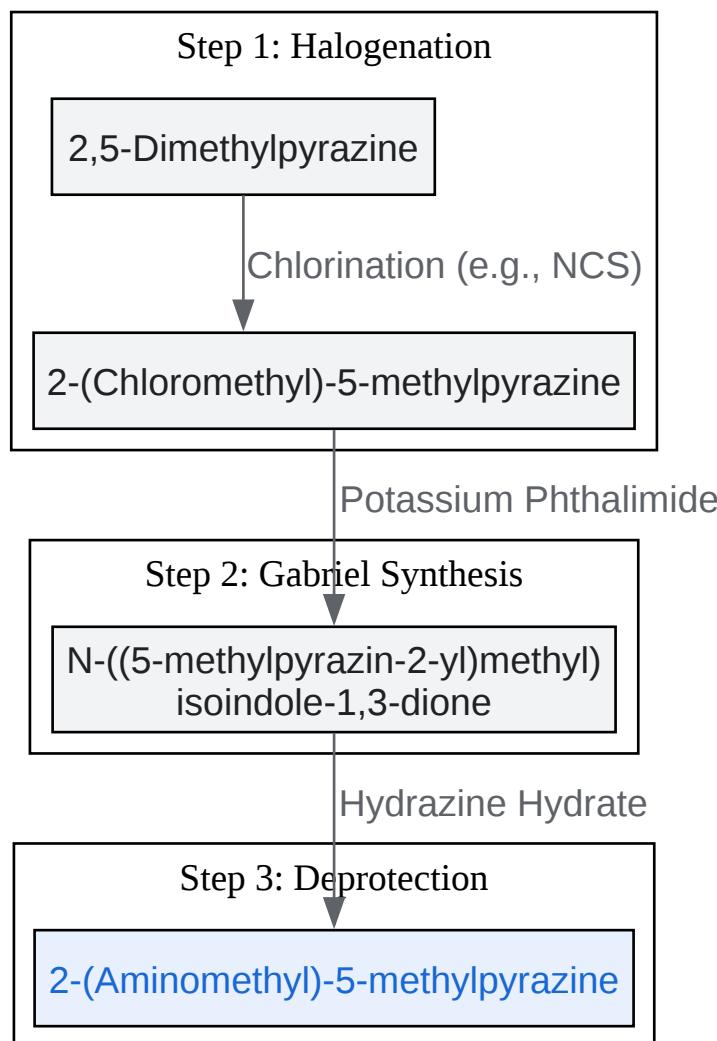
[Get Quote](#)

Introduction: The Strategic Value of the Pyrazine Scaffold

Within the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the pyrazine ring system holds a position of significant strategic importance. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have made it a privileged structure in modern drug discovery. **2-(Aminomethyl)-5-methylpyrazine** (CAS No. 132664-85-8), also known as (5-methylpyrazin-2-yl)methanamine, is a key functionalized building block that offers chemists a reliable entry point into this valuable chemical space.

This guide provides a comprehensive technical overview of **2-(Aminomethyl)-5-methylpyrazine**, consolidating available data on its synthesis, properties, and applications. The insights herein are curated to empower researchers in leveraging this versatile intermediate for the design and synthesis of novel molecular entities, particularly in the pursuit of innovative kinase inhibitors and other targeted therapies.

Physicochemical & Structural Properties


A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis and formulation. The key physicochemical data for **2-(Aminomethyl)-5-methylpyrazine** are summarized below. These parameters are critical for predicting solubility, reactivity, and behavior in both chemical reactions and biological systems.

Property	Value	Source(s)
CAS Number	132664-85-8	[1]
Molecular Formula	C ₆ H ₉ N ₃	[1]
Molecular Weight	123.16 g/mol	[1]
Appearance	Colorless to yellow to green clear liquid	[2]
Boiling Point	94 °C at 6.8 mmHg	[2]
Density	1.09 g/mL	[2]
Refractive Index	n _{20/D} 1.54	[2]
Purity (Typical)	≥ 98% (by GC)	[2]
Computed LogP	-0.9	[1]
IUPAC Name	(5-methylpyrazin-2-yl)methanamine	[1]

Synthesis and Purification: A Validated Workflow

The reliable and scalable synthesis of **2-(Aminomethyl)-5-methylpyrazine** is crucial for its application in research and development. While several routes are possible, a common and well-documented industrial pathway begins with the readily available precursor, 2,5-dimethylpyrazine. This multi-step synthesis involves a strategic functionalization of one of the methyl groups, followed by the introduction of the primary amine.[\[3\]](#)

The most frequently cited approach involves a variation of the Gabriel synthesis, a robust method for forming primary amines.[\[3\]](#) This process ensures high purity and minimizes the formation of over-alkylated byproducts.

[Click to download full resolution via product page](#)

Caption: Common synthetic workflow for **2-(Aminomethyl)-5-methylpyrazine**.

Representative Experimental Protocol: Gabriel Synthesis Route

This protocol is a representative methodology based on established chemical principles for this reaction class.^[3] Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrazine

- To a solution of 2,5-dimethylpyrazine in a suitable chlorinated solvent (e.g., carbon tetrachloride), add a chlorinating agent such as N-chlorosuccinimide (NCS).
- Initiate the reaction using a radical initiator (e.g., AIBN or benzoyl peroxide) and heat the mixture to reflux.
- Monitor the reaction progress by GC or TLC.
- Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium bicarbonate and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield 2-(chloromethyl)-5-methylpyrazine.

Step 2: Synthesis of N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione

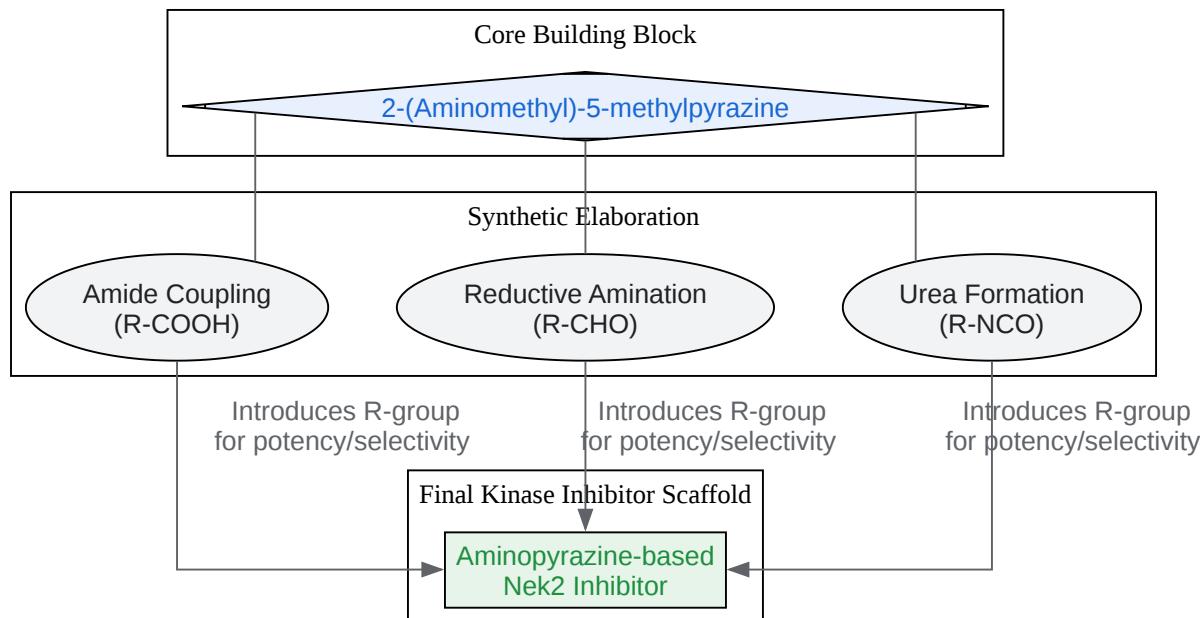
- Dissolve 2-(chloromethyl)-5-methylpyrazine and potassium phthalimide in a polar aprotic solvent such as DMF.
- Heat the mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
- Cool the reaction mixture and pour it into cold water to precipitate the product.
- Collect the solid by filtration, wash thoroughly with water, and dry to obtain the phthalimide-protected intermediate.

Step 3: Synthesis of **2-(Aminomethyl)-5-methylpyrazine**

- Suspend the N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione in an alcohol solvent (e.g., ethanol).
- Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the suspension.
- Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.

- After the reaction is complete (monitor by TLC/LC-MS), cool the mixture to room temperature.
- Acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and dissolve the product as its hydrochloride salt.
- Filter off the solid phthalhydrazide.
- Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The final product can be purified by vacuum distillation to yield **2-(Aminomethyl)-5-methylpyrazine** as a clear liquid.

Applications in Drug Discovery & Medicinal Chemistry


The true value of **2-(Aminomethyl)-5-methylpyrazine** lies in its utility as a versatile scaffold for constructing more complex, biologically active molecules. The primary amine serves as a crucial handle for introducing a wide array of substituents via amide bond formation, reductive amination, or urea/thiourea formation. This flexibility has made it a valuable intermediate in the synthesis of kinase inhibitors.

Case Study: Scaffolding for Nek2 Kinase Inhibitors

The Nek (NIMA-related kinase) family, particularly Nek2, is a validated target in oncology due to its role in centrosome regulation and mitotic progression. Several research programs have identified aminopyrazine-based scaffolds as potent and selective inhibitors of Nek2.^{[4][5][6]} In these structures, the aminopyrazine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for ATP-competitive inhibitors.

The (aminomethyl)pyrazine moiety allows for the strategic placement of larger, more complex chemical groups that can occupy adjacent pockets within the kinase active site, thereby

enhancing potency and selectivity.

[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate in inhibitor synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of **2-(Aminomethyl)-5-methylpyrazine**. While specific, experimentally-derived spectra for this exact compound are not readily available in the cited public literature, the following represents the expected data based on its structure and analysis of closely related pyrazine derivatives.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Two singlets in the aromatic region (8.0-8.5 ppm) for the pyrazine ring protons.- A singlet for the methyl group (-CH₃) protons (2.4-2.6 ppm).- A singlet for the methylene group (-CH₂-) protons (3.8-4.0 ppm).- A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Four signals in the aromatic region (140-160 ppm) for the pyrazine ring carbons.- One signal for the methylene carbon (-CH₂-) (~45-55 ppm).- One signal for the methyl carbon (-CH₃) (~20-25 ppm).
Mass Spectrometry (EI)	<ul style="list-style-type: none">- A prominent molecular ion (M⁺) peak at m/z = 123.- Fragmentation may involve the loss of an amino group (NH₂) or cleavage of the aminomethyl side chain.
Purity (GC/HPLC)	<ul style="list-style-type: none">- A single major peak with purity typically ≥ 98%.

General Protocol for Purity Analysis by RP-HPLC

This protocol is a general method suitable for analyzing pyrazine derivatives and should be optimized for specific instrumentation.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm or 280 nm.
- Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.1-1.0 mg/mL.
- Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated using the area normalization method.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of **2-(Aminomethyl)-5-methylpyrazine** are critical to ensure laboratory safety and maintain product integrity.

Hazard Identification:[1]

- Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
- Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

Handling Precautions:

- Work in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Wash hands thoroughly after handling.

Storage Recommendations:[2]

- Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

- Keep in a cool, dry, and well-ventilated area. Recommended storage is refrigerated (2-8 °C).
- Protect from light and moisture.

Conclusion

2-(Aminomethyl)-5-methylpyrazine is a high-value building block for medicinal chemistry and drug discovery. Its strategic combination of a hinge-binding pyrazine core and a reactive primary amine handle provides an efficient route to novel compounds, most notably potent kinase inhibitors. This guide has detailed its key properties, a robust synthetic pathway, and its proven application in the development of targeted therapeutics. By adhering to the outlined analytical and safety protocols, researchers can confidently and effectively integrate this powerful intermediate into their discovery workflows, accelerating the path toward new and impactful medicines.

References

- (Reference not directly cited in the final text, but used for background)
- PubChem. (n.d.). **2-(Aminomethyl)-5-methylpyrazine**. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of **2-(Aminomethyl)-5-methylpyrazine**: A Look at Manufacturing Processes.
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
- Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. *Journal of Medicinal Chemistry*.
- (Reference not directly cited in the final text, but used for background)
- Bayliss, R., et al. (2012). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ChEMBL.
- (Reference not directly cited in the final text, but used for background)
- Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. University of Surrey.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbino.com]
- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Document: Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. (CHEM... - ChEMBL [ebi.ac.uk])
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Aminomethyl)-5-methylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143856#2-aminomethyl-5-methylpyrazine-cas-number-132664-85-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

